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molecular formula C12H7ClFNO B1371299 2-Chloro-5-(4-fluorobenzoyl)pyridine CAS No. 80099-93-0

2-Chloro-5-(4-fluorobenzoyl)pyridine

Cat. No. B1371299
M. Wt: 235.64 g/mol
InChI Key: WRSPXXSVDJXBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358971B1

Procedure details

The fluorobenzene (150 ml, 1.60 mmol) and 6-chloronicotinoyl chloride (17.7 g, 100 mmol) were converted to product in a manner substantially analogous to Preparation 1 to yield 15.2 g. (66.1%). EA, MS(FD), NMR.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][N:10]=1>CC(=O)OCC>[Cl:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](=[O:14])[C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
17.7 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 15.2 g

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)C(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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